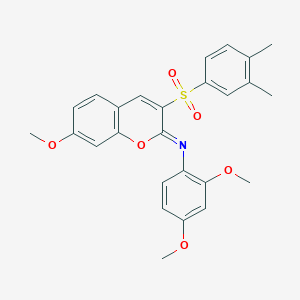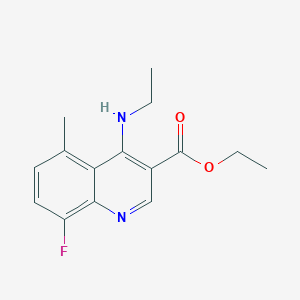![molecular formula C10H13FN2O4S B2376758 4-[2-(Furan-3-yl)acetyl]piperazine-1-sulfonyl fluoride CAS No. 2411256-52-3](/img/structure/B2376758.png)
4-[2-(Furan-3-yl)acetyl]piperazine-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Furan-3-yl)acetyl]piperazine-1-sulfonyl fluoride is a complex organic compound that features a piperazine ring, a furan moiety, and a sulfonyl fluoride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Furan-3-yl)acetyl]piperazine-1-sulfonyl fluoride typically involves multiple steps. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure selective reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to optimize reaction conditions to maximize yield and minimize by-products, possibly using continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(Furan-3-yl)acetyl]piperazine-1-sulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonyl fluoride group can be reduced to sulfonamides.
Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions to form sulfonamides or sulfonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl fluoride group under mild conditions.
Major Products
Oxidation: Furanones
Reduction: Sulfonamides
Substitution: Sulfonamides or sulfonates
Aplicaciones Científicas De Investigación
4-[2-(Furan-3-yl)acetyl]piperazine-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4-[2-(Furan-3-yl)acetyl]piperazine-1-sulfonyl fluoride involves its ability to form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine residues in enzyme active sites. This covalent modification can inhibit enzyme activity, making it a valuable tool in the development of enzyme inhibitors .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[2-(Furan-3-yl)acetyl]piperazine-1-sulfonamide
- 4-[2-(Furan-3-yl)acetyl]piperazine-1-sulfonate
- 4-[2-(Furan-3-yl)acetyl]piperazine-1-sulfonyl chloride
Uniqueness
4-[2-(Furan-3-yl)acetyl]piperazine-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which provides a distinct reactivity profile compared to sulfonamides and sulfonates. This group allows for selective covalent modification of proteins, making it particularly useful in biochemical applications .
Propiedades
IUPAC Name |
4-[2-(furan-3-yl)acetyl]piperazine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O4S/c11-18(15,16)13-4-2-12(3-5-13)10(14)7-9-1-6-17-8-9/h1,6,8H,2-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSCVSYKPRWHLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=COC=C2)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-{[4-(4-ethoxyphenyl)-5-{[(3-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2376675.png)
![3-((1-(Benzo[b]thiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2376676.png)
![1,10,10-Trimethyl-3-phenyl-3,4-diazatricyclo[5.2.1.0^{2,6}]deca-2(6),4-diene-5-carboxylic acid](/img/structure/B2376677.png)


![Methyl (E)-4-[(3R,4R)-3-(1-methylimidazol-4-yl)-4-(morpholine-4-carbonyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2376681.png)








